molecular formula C8H14BrNO3 B12515753 6-(2-Bromoacetamido)hexanoic acid CAS No. 89520-13-8

6-(2-Bromoacetamido)hexanoic acid

Cat. No.: B12515753
CAS No.: 89520-13-8
M. Wt: 252.11 g/mol
InChI Key: KBHDOOBTWNNNEX-UHFFFAOYSA-N
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Description

6-(2-Bromoacetamido)hexanoic acid: is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of hexanoic acid, where the amino group is substituted with a bromoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves the reaction of hexanoic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Bromoacetamido)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-(2-Bromoacetamido)hexanoic acid is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .

Biology: In biological research, this compound is used to modify proteins and peptides. The bromoacetamido group can react with thiol groups in cysteine residues, allowing for site-specific labeling and cross-linking of proteins .

Medicine: While not directly used as a drug, this compound is employed in the development of drug delivery systems and as a precursor for bioactive compounds .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid primarily involves its reactivity with nucleophiles. The bromoacetamido group can form covalent bonds with thiol groups in proteins, leading to modifications that can alter the protein’s function. This reactivity is exploited in various biochemical assays and labeling techniques .

Comparison with Similar Compounds

Uniqueness: 6-(2-Bromoacetamido)hexanoic acid is unique due to the presence of both the bromo and amido groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with thiol groups makes it particularly valuable for protein modification and labeling .

Properties

CAS No.

89520-13-8

Molecular Formula

C8H14BrNO3

Molecular Weight

252.11 g/mol

IUPAC Name

6-[(2-bromoacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H14BrNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13)

InChI Key

KBHDOOBTWNNNEX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)CBr

Origin of Product

United States

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